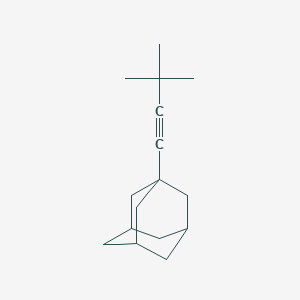
1-(3,3-dimethylbut-1-ynyl)adamantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo(33113,7)decane, 1-(3,3-dimethyl-1-butynyl)- is a complex organic compound characterized by its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(33113,7)decane, 1-(3,3-dimethyl-1-butynyl)- typically involves multiple steps One common method starts with the preparation of the tricyclo(33113,7)decane core, which can be achieved through a Diels-Alder reaction followed by a series of functional group transformations
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or alkanes, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Typical nucleophiles include halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用機序
The mechanism by which Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)- exerts its effects depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, it may interact with specific molecular targets, influencing pathways and processes at the cellular level.
類似化合物との比較
Similar Compounds
Adamantane: A simpler tricyclic compound with similar structural features.
Tricyclo(3.3.1.13,7)decane: The parent compound without the 1-(3,3-dimethyl-1-butynyl) group.
Bicyclo(2.2.1)heptane: Another polycyclic compound with comparable reactivity.
Uniqueness
Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)- is unique due to the presence of the 1-(3,3-dimethyl-1-butynyl) group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
103185-26-8 |
|---|---|
分子式 |
C16H24 |
分子量 |
216.36 g/mol |
IUPAC名 |
1-(3,3-dimethylbut-1-ynyl)adamantane |
InChI |
InChI=1S/C16H24/c1-15(2,3)4-5-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,6-11H2,1-3H3 |
InChIキー |
LQESZBJHPCVSRE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC12CC3CC(C1)CC(C3)C2 |
正規SMILES |
CC(C)(C)C#CC12CC3CC(C1)CC(C3)C2 |
Key on ui other cas no. |
103185-26-8 |
同義語 |
1-(3,3-dimethylbut-1-ynyl)adamantane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















